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Compound of Interest

Compound Name: p-Nitrophenyl laurate

Cat. No.: B1198060

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the
hydrolysis of triglycerides into glycerol and free fatty acids. The quantification of lipase activity
is crucial in various fields, including drug discovery, biotechnology, and food science. This
application note provides a detailed protocol for a simple and reliable colorimetric assay to
determine lipase activity using p-nitrophenyl laurate (pNPL) as a substrate. The assay is
based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-
nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a
distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The
rate of p-nitrophenol formation is directly proportional to the lipase activity.[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in p-nitrophenyl laurate by
lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-
nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance
at 405-415 nm.[1][2][3] The reaction can be monitored continuously, allowing for the
determination of the initial reaction velocity.

Experimental Protocols

1. Materials and Reagents

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1198060?utm_src=pdf-interest
https://www.benchchem.com/product/b1198060?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Confirming_Lipase_Specificity_with_p_Nitrophenyl_Esters.pdf
https://www.mdpi.com/1420-3049/24/3/616
https://www.benchchem.com/product/b1198060?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Confirming_Lipase_Specificity_with_p_Nitrophenyl_Esters.pdf
https://www.mdpi.com/1420-3049/24/3/616
https://www.scielo.sa.cr/pdf/uniciencia/v34n2/2215-3470-uniciencia-34-02-31.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

p-Nitrophenyl laurate (pNPL)

Lipase enzyme solution (of unknown activity)

Tris-HCI buffer (50 mM, pH 8.0)

Triton X-100

Isopropanol

96-well microplate or cuvettes

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

Incubator or water bath set to 37°C

. Preparation of Solutions

Substrate Stock Solution (10 mM pNPL): Dissolve an appropriate amount of p-nitrophenyl
laurate in isopropanol to achieve a final concentration of 10 mM. This solution should be
stored at -20°C and protected from light.[1]

Reaction Buffer (50 mM Tris-HCI, pH 8.0, with 0.5% Triton X-100): Prepare a 50 mM Tris-HCI
buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid
in the emulsification of the substrate in the aqueous reaction mixture.[1]

Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCI buffer (pH 8.0) at
a suitable concentration. The optimal enzyme concentration should be determined
empirically to ensure a linear reaction rate over the time course of the assay.[1]

. Assay Procedure (96-well plate format)

Assay Setup: In each well of a 96-well microplate, add 180 pL of the Reaction Buffer.

Add 10 pL of the 10 mM pNPL stock solution to each well.

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to
emulsify and reach the desired reaction temperature.[1]
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e Reaction Initiation: To start the reaction, add 10 pL of the enzyme solution to each well.

o Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405
nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15
minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.

[1]
e Controls:

o Substrate Blank: A reaction mixture containing the reaction buffer and substrate but no
enzyme, to measure the rate of spontaneous hydrolysis of pNPL.

o Enzyme Blank: A reaction mixture containing the reaction buffer and enzyme but no
substrate, to account for any background absorbance from the enzyme preparation.

4. Data Analysis and Calculation of Lipase Activity
e Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.

o Determine the initial rate of the reaction (AA/min) from the linear portion of the absorbance

versus time plot.

o Calculate the lipase activity using the Beer-Lambert law and the following formula.[4]
Lipase Activity (U/mL) = (AA x V_total) / (¢ x | x V_enzyme X t)
Where:

o AA = Change in absorbance

[¢]

V_total = Total reaction volume (in mL)

€ = Molar extinction coefficient of p-nitrophenol (typically 18,000 M~icm~! at 410 nm)[4]

[e]

[e]

| = Path length of the cuvette or microplate well (in cm)

o

V_enzyme = Volume of the enzyme sample used (in mL)
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o t = Reaction time (in minutes)

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 pmole of p-

nitrophenol per minute under the specified assay conditions.[5]

Data Presentation

Table 1: Summary of Quantitative Data for Lipase Activity Assay

Parameter Value Units Notes
) Chromogenic
Substrate p-Nitrophenyl laurate -
substrate
Substrate Stock Dissolved in
] 10 mM )
Concentration isopropanol
Final Substrate In the final reaction
) 0.5 mM )
Concentration mixture
Buffer Tris-HCI - -
Buffer Concentration 50 mM -
Optimal for pNP color
pH 8.0 -
development
] For substrate
Detergent Triton X-100 - o
emulsification
Detergent
) 0.5 % (V/v) -
Concentration
Reaction Temperature 37 °C -
Wavelength for
405 nm -
Absorbance
Molar Extinction
o 18,000 M-1cm-t At 410 nm
Coefficient (€) of pNP
) ] ) For kinetic
Incubation Time 10-15 minutes
measurement
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Visualizations

Diagram 1: Signaling Pathway of p-Nitrophenyl Laurate Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1198060?utm_src=pdf-body-img
https://www.benchchem.com/product/b1198060?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Confirming_Lipase_Specificity_with_p_Nitrophenyl_Esters.pdf
https://www.mdpi.com/1420-3049/24/3/616
https://www.scielo.sa.cr/pdf/uniciencia/v34n2/2215-3470-uniciencia-34-02-31.pdf
https://zenodo.org/records/17298898
https://zenodo.org/records/17298898
https://www.researchgate.net/post/How-to-calculate-the-enzyme-activity-from-absorbance
https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol
https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol
https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol
https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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